molecular formula C15H14O2 B3059783 3-(2-Methylphenyl)-2-methylbenzoic acid CAS No. 1261914-18-4

3-(2-Methylphenyl)-2-methylbenzoic acid

Cat. No.: B3059783
CAS No.: 1261914-18-4
M. Wt: 226.27
InChI Key: POCKWWUPOFGQDP-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2-methylbenzoic acid is a disubstituted benzoic acid derivative featuring two methyl groups: one at the 2-position of the benzoic acid ring and another on the 2-methylphenyl substituent (Figure 1).

Properties

IUPAC Name

2-methyl-3-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-3-4-7-12(10)13-8-5-9-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCKWWUPOFGQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688582
Record name 2,2'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-18-4
Record name 2,2'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylphenyl with 2-methylbenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Another approach involves the Grignard reaction, where 2-methylphenylmagnesium bromide is reacted with 2-methylbenzoic acid. This method requires the use of an inert atmosphere and anhydrous solvents to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Methylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Effects

Table 1: Substituent Effects on Benzoic Acid Derivatives
Compound Substituents Key Effects References
3-(2-Methylphenyl)-2-methylbenzoic acid 2-methyl (benzoic acid), 2-methylphenyl Enhanced steric hindrance; potential twisting of carboxyl group in non-polar solvents
2-Methylbenzoic acid 2-methyl Minimal steric impact in water-octanol; slight shielding in cyclohexane
3-Hydroxy-2-methylbenzoic acid 2-methyl, 3-hydroxy Increased acidity (pKa ~2.5–3.0) due to -OH; hydrogen bonding capability
3-Acetoxy-2-methylbenzoic acid 2-methyl, 3-acetoxy Ester group introduces hydrolytic instability; reduced acidity vs. -COOH
3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid 2-methyl, 3-fluoro-4-hydroxyphenyl Electron-withdrawing F and -OH enhance acidity; potential bioactivity

Key Observations :

  • Steric Effects: The dual methyl substitution in this compound likely amplifies steric hindrance compared to monosubstituted analogs like 2-methylbenzoic acid. suggests that even a single methyl group at the 2-position can cause carboxyl group non-planarity in non-polar solvents (e.g., cyclohexane), reducing aqueous solubility .
  • Electronic Effects : Electron-donating methyl groups decrease acidity compared to electron-withdrawing substituents (e.g., -F, -OH). For instance, 3-hydroxy-2-methylbenzoic acid has a pKa ~2.5–3.0 due to the -OH group, whereas methyl-substituted analogs typically exhibit pKa values closer to 4.5–5.0 .

Solubility and Partitioning Behavior

Table 2: Solubility Data and Abraham Model Parameters
Compound log₁₀(S) in Water-Octanol log₁₀(S) in Water-Cyclohexane Abraham Parameters (S, A, B, L) References
2-Methylbenzoic acid -2.06 -3.12 S=0.840, A=0.420, B=0.440, L=4.677
This compound (predicted) N/A N/A Higher S and L values expected

Key Observations :

  • Solubility Trends: For 2-methylbenzoic acid, the Abraham model predicts lower solubility in non-polar solvents (e.g., cyclohexane) due to steric shielding . The target compound’s additional methylphenyl group may further reduce aqueous solubility, increasing log₁₀(S) in lipid-rich environments.
  • Partitioning: Methyl groups generally enhance lipophilicity. For example, 2-methylbenzoic acid has a log₁₀(octanol-water partition coefficient) of ~1.8, whereas 3-hydroxy derivatives (e.g., 3-hydroxy-2-methylbenzoic acid) are more hydrophilic .

Biological Activity

3-(2-Methylphenyl)-2-methylbenzoic acid, also known by its chemical structure and CAS number 1261914-18-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Effects : There are indications of efficacy against certain bacterial strains.

Anti-inflammatory Properties

A study demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Table 1: Inhibition of Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α150050066.67
IL-6120040066.67
IL-1β80020075.00

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound inhibited cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The mechanism of action is hypothesized to involve apoptosis induction via the mitochondrial pathway.

Antimicrobial Effects

Preliminary antimicrobial assays indicated that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Streptococcus pyogenes75

Case Studies

  • Case Study on Inflammation : A research group conducted an experiment where mice were treated with the compound before inducing an inflammatory response. The results showed a significant reduction in paw swelling compared to control groups, suggesting a strong anti-inflammatory effect.
  • Cancer Cell Line Study : In a comparative study, researchers evaluated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound was one of the most effective compounds tested, leading to further investigations into its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.